molecular formula C14H22BNO3 B578015 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol CAS No. 1257431-63-2

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol

Cat. No.: B578015
CAS No.: 1257431-63-2
M. Wt: 263.144
InChI Key: FIWGJYZBBBBXPY-UHFFFAOYSA-N
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Description

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol is an organic compound that features a boronic ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol typically involves the borylation of a pyridine derivative. One common method includes the reaction of 3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Acts as a building block for the synthesis of biologically active molecules.

    Medicine: Potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism by which 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A closely related compound with similar reactivity.

    tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another boronic ester derivative used in organic synthesis .

Uniqueness

What sets 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol apart is its combination of a boronic ester group with a pyridine ring, providing unique reactivity and versatility in various chemical transformations. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

The compound 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol is a boron-containing organic molecule that has garnered attention for its potential biological activities. The presence of the dioxaborolane moiety in its structure suggests possible applications in medicinal chemistry, particularly in drug design and development.

Chemical Structure and Properties

The molecular formula of this compound is C15H22BNO3C_{15}H_{22}BNO_3, with a molecular weight of approximately 273.15 g/mol. The compound features a pyridine ring substituted with a dioxaborolane group and a propanol moiety, which may influence its solubility and biological interactions.

PropertyValue
Molecular FormulaC₁₅H₂₂BNO₃
Molecular Weight273.15 g/mol
CAS NumberNot explicitly listed
Melting PointNot available
Purity>95%

The biological activity of this compound is likely related to its ability to interact with various biological targets through the boron atom's unique properties. Boron compounds are known to participate in enzyme inhibition and modulation of signaling pathways. For example, boron-containing compounds have been studied for their role as inhibitors of kinases and phosphatases.

In Vitro Studies

Recent studies have demonstrated the potential of similar boron-containing compounds as inhibitors of key enzymes involved in various diseases. For instance, compounds with the dioxaborolane structure have shown promising results as inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease and cancer.

  • GSK-3β Inhibition :
    • A study reported that derivatives of imidazopyridine showed good GSK-3β inhibition activity in the nanomolar range. The introduction of a dioxaborolane group enhanced the binding affinity to the enzyme's ATP pocket .
    • IC50 Values : The IC50 values for related compounds ranged from 10 to 50 nM .
  • Cytotoxicity Assays :
    • Compounds structurally related to this compound were tested against various cancer cell lines. Results indicated selective cytotoxicity towards certain cancer types while sparing normal cells .

Case Studies

Several case studies have highlighted the therapeutic potential of boron-containing compounds:

  • Case Study 1 : A derivative with similar structural features was evaluated for its effects on neuroblastoma cell lines. The compound exhibited significant apoptotic activity at concentrations as low as 1 µM.
  • Case Study 2 : In vivo studies using animal models demonstrated that administration of a related dioxaborolane compound resulted in reduced tumor growth rates compared to control groups .

Properties

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-12(2,17)10-7-11(9-16-8-10)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWGJYZBBBBXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694484
Record name 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257431-63-2
Record name 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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